molecular formula C12H12BrClN2 B14176289 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 922511-32-8

8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole

Cat. No.: B14176289
CAS No.: 922511-32-8
M. Wt: 299.59 g/mol
InChI Key: LXXLTUZRTHQIBD-UHFFFAOYSA-N
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Description

8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. In this method, the starting materials typically include a substituted phenylhydrazine and a ketone or aldehyde. The reaction is carried out under acidic conditions, often using methanesulfonic acid (MsOH) as a catalyst, and refluxing in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • 9-Chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Uniqueness

8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of both bromo and chloro substituents on the indole ring. This dual substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

922511-32-8

Molecular Formula

C12H12BrClN2

Molecular Weight

299.59 g/mol

IUPAC Name

8-bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H12BrClN2/c1-6-4-8(13)11(14)10-7-5-15-3-2-9(7)16-12(6)10/h4,15-16H,2-3,5H2,1H3

InChI Key

LXXLTUZRTHQIBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2CNCC3)Cl)Br

Origin of Product

United States

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